molecular formula C23H32N4O2 B4124141 1-(2,3-Dimethylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]urea

1-(2,3-Dimethylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]urea

Cat. No.: B4124141
M. Wt: 396.5 g/mol
InChI Key: MUBKQAWXGWFFFX-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea is a complex organic compound characterized by its unique structure, which includes a urea linkage, a piperazine ring, and aromatic substituents. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea typically involves multiple steps:

    Formation of the Urea Linkage: This can be achieved by reacting an isocyanate with an amine. For instance, 2,3-dimethylphenyl isocyanate can be reacted with 2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethylamine under controlled conditions to form the desired urea linkage.

    Piperazine Ring Formation: The piperazine ring can be synthesized through cyclization reactions involving appropriate diamines and dihalides.

    Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dimethylphenyl)-N’-{2-[4-(4-methoxyphenyl)-1-piperazinyl]ethyl}urea: Similar structure with a methoxy group instead of an ethoxy group.

    N-(2,3-dimethylphenyl)-N’-{2-[4-(4-chlorophenyl)-1-piperazinyl]ethyl}urea: Contains a chlorophenyl group instead of an ethoxyphenyl group.

Uniqueness

N-(2,3-dimethylphenyl)-N’-{2-[4-(4-ethoxyphenyl)-1-piperazinyl]ethyl}urea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-3-[2-[4-(4-ethoxyphenyl)piperazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4O2/c1-4-29-21-10-8-20(9-11-21)27-16-14-26(15-17-27)13-12-24-23(28)25-22-7-5-6-18(2)19(22)3/h5-11H,4,12-17H2,1-3H3,(H2,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUBKQAWXGWFFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)NC3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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